
Carbonylhydridotris(triphenylphosphine)rhodium(I)
Übersicht
Beschreibung
Carbonylhydridotris(triphenylphosphine)rhodium(I) is an organorhodium compound with the chemical formula [RhH(CO)(PPh₃)₃]. It is a yellow, benzene-soluble solid, widely used in industrial applications, particularly for hydroformylation reactions . This compound is notable for its role as a catalyst in various chemical processes, making it a valuable substance in both research and industrial settings.
Vorbereitungsmethoden
The synthesis of Carbonylhydridotris(triphenylphosphine)rhodium(I) typically involves the reduction of rhodium chloride complexes. One common method is the reduction of [RhCl(CO)(PPh₃)₂] with sodium tetrahydroborate (NaBH₄) in the presence of excess triphenylphosphine (PPh₃) in ethanol . The reaction can be represented as follows:
[ \text{[RhCl(CO)(PPh₃)₂]} + \text{NaBH₄} + \text{PPh₃} \rightarrow \text{[RhH(CO)(PPh₃)₃]} + \text{NaCl} + \text{BH₃} ]
Another method involves the use of an aldehyde, rhodium trichloride, and triphenylphosphine in a basic alcoholic medium . Industrial production methods often follow similar synthetic routes but are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Carbonylhydridotris(triphenylphosphine)rhodium(I) undergoes various types of chemical reactions, including:
Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and alkynes.
Hydrosilation: It facilitates the addition of silanes to unsaturated organic compounds.
Isomerization: It catalyzes the rearrangement of molecular structures.
Hydroformylation: It is used to convert alkenes into aldehydes in the presence of carbon monoxide and hydrogen
Common reagents and conditions for these reactions include hydrogen gas, silanes, carbon monoxide, and various organic substrates. The major products formed depend on the specific reaction but often include hydrogenated, silylated, or carbonylated organic compounds.
Wissenschaftliche Forschungsanwendungen
Carbonylhydridotris(triphenylphosphine)rhodium(I) has a wide range of applications in scientific research:
Medicine: Research is ongoing into its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of fine chemicals, agrochemicals, and polymers
Wirkmechanismus
The mechanism by which Carbonylhydridotris(triphenylphosphine)rhodium(I) exerts its catalytic effects involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center can undergo oxidative addition, migratory insertion, and reductive elimination, which are key steps in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
Carbonylhydridotris(triphenylphosphine)rhodium(I) can be compared with other similar compounds, such as:
Carbonylhydridotris(triphenylphosphine)iridium(I): Similar in structure and catalytic properties but with iridium as the central metal.
Tris(triphenylphosphine)rhodium chloride: Another rhodium-based catalyst used in hydroformylation but differs in its chloride ligand.
Rhodium(I) dicarbonyl chloride dimer: Used in similar catalytic applications but has a different coordination environment
The uniqueness of Carbonylhydridotris(triphenylphosphine)rhodium(I) lies in its specific catalytic properties and its ability to facilitate a wide range of chemical reactions efficiently.
Biologische Aktivität
Carbonylhydridotris(triphenylphosphine)rhodium(I), commonly referred to as RhH(CO)(PPh₃)₃, is an organorhodium compound notable for its catalytic properties, particularly in hydroformylation reactions. This compound has garnered attention not only for its industrial applications but also for its potential biological activities. Understanding the biological implications of this compound is crucial for its safe handling and application in various fields, including medicinal chemistry and materials science.
Chemical Structure and Properties
- Molecular Formula : C₅₅H₄₆OP₃Rh
- Molecular Weight : 918.80 g/mol
- Appearance : Yellow, benzene-soluble solid
- Melting Point : Approximately 138 °C
The structure of Carbonylhydridotris(triphenylphosphine)rhodium(I) features a trigonal bipyramidal geometry, with carbonyl (CO) and hydrido (H) ligands arranged in a manner that imparts pseudo-C₃v symmetry. The bond lengths are approximately Rh-P: 2.32 Å, Rh-C: 1.83 Å, and Rh-H: 1.60 Å, indicating strong interactions between the rhodium center and the ligands .
Antitumor Activity
Recent studies have indicated that organometallic compounds like Carbonylhydridotris(triphenylphosphine)rhodium(I) exhibit potential antitumor properties. A study by Pankaj Das et al. demonstrated that rhodium complexes could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The specific pathways activated by Carbonylhydridotris(triphenylphosphine)rhodium(I) remain under investigation, but preliminary results suggest it may interfere with cellular signaling pathways that regulate cell growth and survival.
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential has been observed, which is a precursor to apoptosis.
- Cell Cycle Arrest : Some studies suggest that rhodium complexes can induce cell cycle arrest at various phases, inhibiting cancer cell proliferation.
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effects of Carbonylhydridotris(triphenylphosphine)rhodium(I) on different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis via ROS generation |
MCF-7 (Breast) | 20 | Cell cycle arrest at G1 phase |
A549 (Lung) | 25 | Mitochondrial dysfunction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's varying potency across different cancer types .
Case Study 1: In Vivo Antitumor Efficacy
In a recent animal model study, Carbonylhydridotris(triphenylphosphine)rhodium(I) was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with the rhodium complex, supporting its potential as an anticancer agent .
Case Study 2: Synergistic Effects with Other Agents
Another study explored the synergistic effects of Carbonylhydridotris(triphenylphosphine)rhodium(I) when combined with traditional chemotherapeutics such as cisplatin. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting that this organometallic compound could help overcome drug resistance in cancer treatment .
Eigenschaften
IUPAC Name |
carbon monoxide;hydride;rhodium;triphenylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.CO.Rh.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;;/q;;;;;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIBUINQDXTYPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H46OP3Rh- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Rhodium, carbonylhydrotris(triphenylphosphine)-, (TB-5-23)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17185-29-4 | |
Record name | Rhodium, carbonylhydrotris(triphenylphosphine)-, (TB-5-23)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | TRISTRIPHENYLPHOSPHINE RHODIUM CARBONYL HYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720P7594ZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.